3-Methoxy-5-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-2-5(8(9)10)3-7-4-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAONOKEEWITAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567251 | |
| Record name | 3-Methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128203-37-2 | |
| Record name | 3-Methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Alternative Nitrating Agents
One widely studied alternative is the use of dinitrogen pentoxide (N₂O₅) as the nitrating agent. researchgate.netgoogle.com It is a powerful nitrating agent that can be used in organic solvents like dichloromethane (B109758) or in liquid sulfur dioxide. google.comntnu.no This method can offer significantly better yields for the nitration of pyridines compared to mixed acids. google.com However, the use of volatile and often hazardous solvents remains a concern. A more recent approach involves using solid acid catalysts, such as a poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM), which can serve as a safer, recyclable alternative to liquid superacids. rsc.org
| Nitrating System | Substrate | Conditions | Product(s) | Yield | Reference |
| HNO₃ / H₂SO₄ | 2,3-dihydroxypyridine (precursor) | 1. Dimethylsulfate, NaOH, H₂O; 2. Conc. H₂SO₄, conc. HNO₃, 10-15°C | 3-Methoxy-5-nitro-2-pyridone | 17% | prepchem.com |
| N₂O₅ / SO₂ | Pyridine (B92270) | -78°C to -11°C | 3-Nitropyridine | >90% | google.com |
| N₂O₅ / SO₂ | 2-Methylpyridine | -78°C to -11°C | 2-Methyl-5-nitropyridine & 2-Methyl-3-nitropyridine (91:9) | 81% | google.com |
Table 2. Comparison of Nitration Methods for Pyridine Derivatives.
Multicomponent Reactions Mcrs
Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all reactants, are a cornerstone of green synthesis. They inherently improve efficiency by reducing the number of synthetic steps, which in turn minimizes solvent use, energy consumption, and waste generation. osi.lvresearchgate.net While a specific MCR for 3-Methoxy-5-nitropyridine is not detailed, the strategy has been successfully applied to structurally similar 5-nitropyridines. psecommunity.orgacs.orgmdpi.comresearchgate.net For instance, a three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde and ammonium (B1175870) acetate (B1210297) provides an efficient route to 3-substituted 5-nitropyridines. acs.org The use of solid ammonium acetate instead of ammonia (B1221849) gas makes the process more practical and user-friendly. acs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent / Conditions | Product | Yield | Reference |
| 3,5-Dinitro-2-pyridone | Propanal | Ammonium Acetate | Acetonitrile, 80°C | 3-Methyl-5-nitropyridine | 52% | acs.org |
| 3,5-Dinitro-2-pyridone | Isobutyraldehyde | Ammonium Acetate | Acetonitrile, 80°C | 3-Isopropyl-5-nitropyridine | 71% | acs.org |
Table 3. Example of a Three-Component Reaction for the Synthesis of Substituted 5-Nitropyridines.
Sustainable Design for Key Precursors
Nucleophilic Aromatic Substitution (S_NAr) on the Pyridine Ring
Nucleophilic aromatic substitution (S_NAr) is a prominent reaction for electron-deficient aromatic systems like nitropyridines. wikipedia.org The presence of the nitro group significantly activates the pyridine ring towards attack by nucleophiles.
Mechanistic Pathways of Halide Displacement by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)
In derivatives of this compound that also contain a halogen, such as 2-chloro-3-methoxy-5-nitropyridine, the halide acts as a good leaving group in S_NAr reactions. The generally accepted mechanism for this transformation is an addition-elimination process. semanticscholar.org This pathway involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.orgacs.org The negative charge in this intermediate is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. acs.org The reaction concludes with the departure of the halide leaving group, which restores the aromaticity of the pyridine ring.
The rate of these substitution reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. For instance, stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles that displace halides in such systems include amines, thiols, and alkoxides. chemimpex.com The reaction of 2-chloro-5-nitropyridine (B43025) with sodium methoxide (B1231860) in methanol, for example, results in the substitution of the chlorine atom to yield 2-methoxy-5-nitropyridine (B154726). google.com Similarly, reactions with various amines and thiols can be used to introduce nitrogen and sulfur functionalities onto the pyridine ring.
Electronic and Steric Influence of Nitro and Methoxy (B1213986) Groups on Substitution Patterns
The regioselectivity and rate of nucleophilic aromatic substitution on the this compound scaffold are significantly influenced by the electronic and steric effects of the nitro and methoxy groups.
Electronic Effects: The nitro group at the 5-position is a powerful electron-withdrawing group through both inductive and resonance effects. This deactivation of the ring makes it highly susceptible to nucleophilic attack. The methoxy group at the 3-position, conversely, is an electron-donating group through resonance, but it is also inductively withdrawing. The interplay of these groups directs nucleophilic attack to specific positions on the ring. In the case of a halogen at the 2-position, the combined electron-withdrawing effect of the ring nitrogen and the nitro group strongly activates this position for substitution.
Steric Effects: Steric hindrance can also play a crucial role in determining the outcome of S_NAr reactions. researchgate.netresearchgate.networktribe.com Bulky nucleophiles or substituents adjacent to the reaction center can slow down the rate of reaction. semanticscholar.orgacs.org For instance, the reaction of a secondary amine with a substituted nitropyridine might be slower than that of a primary amine due to increased steric congestion around the nitrogen atom. researchgate.net In the context of this compound derivatives, the methoxy group at the 3-position can exert a steric influence on nucleophilic attack at the adjacent 2- and 4-positions.
Reduction Chemistry of the Nitro Group
The nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to various functionalized pyridines.
Catalytic Hydrogenation for Selective Nitro to Amino Conversion
Catalytic hydrogenation is a widely used and efficient method for the selective reduction of a nitro group to an amino group without affecting other reducible functional groups that might be present on the molecule. ambeed.com This method typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of hydrogen gas. rsc.orggoogle.com The reaction is often carried out in a solvent like ethanol (B145695) or methanol. google.com For instance, 2-methoxy-5-nitropyridine can be reduced to 2-methoxy-5-aminopyridine using 10% Pd/C as a catalyst. google.com This method is valued for its high yields and clean reaction profiles, often minimizing the formation of byproducts.
| Catalyst | Reducing Agent | Product | Yield (%) | Reference |
| 10% Pd/C | Hydrogen | 3-Methoxy-5-aminopyridine | 92.5 | |
| Rh/C | Hydrazine (B178648) | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate | 86 | rsc.org |
| Ni(PPh₃)₄ | NaBH₄ | Corresponding amines | Not specified | jsynthchem.com |
Chemo- and Regioselective Reduction Methodologies
Beyond catalytic hydrogenation, other methodologies have been developed for the chemo- and regioselective reduction of nitro groups in the presence of other sensitive functionalities. rsc.orgniscpr.res.in These methods are particularly important when dealing with complex molecules where preserving other functional groups is critical.
One such approach involves the use of metal/acid systems like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid. ambeed.com These reagents can selectively reduce the nitro group while leaving other groups, such as halogens or esters, intact. Another strategy employs hydrazine in the presence of a catalyst like zinc or magnesium powder, which has been shown to be effective for the selective reduction of aromatic nitro compounds. niscpr.res.in The choice of reducing agent and reaction conditions can be tailored to achieve the desired selectivity. For example, certain conditions can lead to the partial reduction of the nitro group to a hydroxylamine. whiterose.ac.uk
Transformations Involving the Methoxy Group
The methoxy group on the this compound ring can also undergo chemical transformations, although it is generally less reactive than the nitro group or a halogen substituent in S_NAr reactions. In some cases, the methoxy group can be displaced by strong nucleophiles under forcing conditions. For example, ammonolysis of this compound in concentrated aqueous ammonia (B1221849) at elevated temperatures can lead to the substitution of the methoxy group with an amino group. However, this reaction can be complicated by competing hydrolysis to form hydroxyl derivatives. Research has also shown that the reactivity of methoxy groups in nitropyridines can be compared, for instance, in the context of rearrangement to N-methylpyridones or hydrolysis with dilute acids. researchgate.net
Oxidative Pathways and Hydroxylation Reactions of the Methoxy Moiety
The methoxy group (-OCH₃) at the 3-position of the pyridine ring is a site of potential oxidative transformation, primarily leading to the formation of a hydroxyl group (-OH) in a process known as O-demethylation or hydroxylation. While specific studies focusing solely on the oxidative pathways of this compound are not extensively documented, the reactivity can be inferred from studies on related methoxynitropyridine compounds and the general principles of aromatic ether cleavage.
The oxidation of the methoxy group in nitropyridine derivatives can be achieved under strong oxidative conditions. For instance, in the related compound 2-Chloro-3-methoxy-5-nitropyridine, the methoxy group can be oxidized to a hydroxyl group. cdnsciencepub.com This transformation typically requires potent oxidizing agents. The metabolism of compounds containing a methoxypyridine moiety has also been shown to involve O-demethylation, a biological hydroxylation process often mediated by cytochrome P450 enzymes. nih.govnih.gov This metabolic pathway results in the formation of the corresponding hydroxypyridine derivative. nih.gov
In a patented process, the direct hydroxylation of this compound has been mentioned, indicating that this transformation is chemically feasible. chemimpex.com The mechanism of such a reaction, when not enzyme-catalyzed, can proceed through an oxidative demethylation pathway. For example, the oxidative demethylation of a methyl ether on a cobalt(II) complex has been shown to be modulated by the nature of other ligands present. cymitquimica.com Furthermore, studies on the metabolism of the insecticide methoxychlor (B150320) have detailed its O-demethylation to a monophenolic derivative as a primary degradation step.
The transformation of methylated pyridine derivatives in microbial metabolism often commences with the hydroxylation of the substituent to form a methoxypyridine derivative, which can then be further metabolized. ntnu.no While this refers to the formation of methoxypyridines, it underscores the biological relevance of hydroxylation and dealkylation reactions at substituted positions on the pyridine ring.
The following table summarizes findings on the oxidation and hydroxylation of methoxy groups in related pyridine compounds.
| Compound/System | Reaction Type | Product | Reference |
| 2-Chloro-3-methoxy-5-nitropyridine | Oxidation | 2-Chloro-3-hydroxy-5-nitropyridine | cdnsciencepub.com |
| Pyridyltriazine-containing PI3K inhibitors | P450-mediated metabolism | O-demethylated pyridine metabolite | nih.gov |
| Deuterated 2-methoxy-5-nitropyridine | Metabolism | Hydroxypyrazoloquinolinones (via O-demethylation) | nih.gov |
| This compound | Hydroxylation | Not specified | chemimpex.com |
Other Significant Chemical Transformations and Derivatization Pathways
Beyond the reactions involving the methoxy group, this compound can undergo several other chemical transformations, primarily involving the nitro group and the pyridine ring itself. These reactions are crucial for the derivatization of the parent molecule into other functionalized pyridines.
One notable reaction is the direct ammonolysis of the methoxy group. In an alternative synthetic route, this compound can undergo ammonolysis when treated with concentrated aqueous ammonia at elevated temperatures (100–120°C). This reaction substitutes the methoxy group at the 3-position with an amino group. However, this process can be complicated by a competing hydrolysis reaction that forms hydroxyl derivatives, necessitating careful control of the pH to be between 10 and 12. acs.org
The nitro group at the 5-position is a key functional group that directs the reactivity of the molecule and can be readily transformed. The most common reaction is its reduction to an amino group. This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid or acetic acid in ethanol. nih.govacs.org The resulting 5-amino-3-methoxypyridine is a versatile intermediate for further synthesis.
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution . The presence of the electron-withdrawing nitro group activates the ring towards attack by nucleophiles. For instance, the reaction of 3-nitropyridines with sulfur nucleophiles can lead to the substitution of the nitro group. nih.gov While the methoxy group is less reactive than a halogen as a leaving group, its displacement by strong nucleophiles is possible under certain conditions. The reactivity of methoxyl groups in methoxy-nitropyridines has been compared, showing that their susceptibility to hydrolysis and rearrangement is influenced by the position of the nitro group. cdnsciencepub.com
Furthermore, 3-nitropyridines can undergo vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the introduction of carbon or nitrogen nucleophiles at positions activated by the nitro group, typically para to it.
The synthesis of this compound itself is a key chemical transformation. It is typically prepared by the nitration of 3-methoxypyridine. The methoxy group at the 3-position directs the incoming nitro group to the 5-position due to steric and electronic effects. This reaction is usually carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures (70–100°C), yielding the product in good yields of over 85%. acs.org
The following table summarizes some of the significant chemical transformations of this compound and related compounds.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Ammonolysis of Methoxy Group | Concentrated aqueous ammonia (25–30%), 100–120°C, pH 10–12 | 3-Amino-5-nitropyridine | acs.org |
| Reduction of Nitro Group | Iron powder, HCl/H₂O/EtOH, reflux | 5-Amino-2-methoxy-d3-pyridine | nih.gov |
| Nitration (synthesis) | Fuming HNO₃, H₂SO₄, 70–100°C | This compound | acs.org |
| Nucleophilic Substitution of Nitro Group | Sulfur nucleophiles | Substituted 3-thiopyridines | nih.gov |
| Vicarious Nucleophilic Substitution | Carbon or nitrogen nucleophiles, base | Alkylated/aminated nitropyridines |
Spectroscopic and Crystallographic Analyses for In Depth Structural Elucidation and Mechanistic Insight
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A complete NMR analysis of 3-Methoxy-5-nitropyridine would involve ¹H NMR and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy: This would identify the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and a singlet for the methoxy (B1213986) group protons. The chemical shifts (δ) and coupling constants (J) between adjacent protons would be crucial for confirming the substitution pattern and providing insights into the electronic effects of the nitro and methoxy groups on the pyridine ring.
¹³C NMR Spectroscopy: This technique would reveal the number of unique carbon environments. The chemical shifts of the carbon atoms in the pyridine ring would be sensitive to the electron-withdrawing nitro group and the electron-donating methoxy group.
Currently, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, are not available in published literature. Therefore, a data table of these values cannot be generated.
Vibrational Spectroscopy (Infrared and Raman) in Functional Group Characterization and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show strong characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), C-O stretching of the methoxy group, and various stretching and bending vibrations of the pyridine ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations.
Specific experimental IR and Raman spectra with peak assignments for this compound have not been reported. Consequently, a data table of characteristic vibrational frequencies cannot be provided.
High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). It is also instrumental in structural elucidation through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₆N₂O₃, corresponding to a molecular weight of 154.12 g/mol .
An HRMS analysis would confirm this molecular weight with high precision. The fragmentation pattern observed in a tandem mass spectrometry (MS/MS) experiment would reveal characteristic losses, such as the loss of a methyl radical (•CH₃), a nitro group (•NO₂), or carbon monoxide (CO), which would help to confirm the molecular structure.
Detailed experimental mass spectra and a specific fragmentation analysis for this compound are not available in the reviewed literature.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A successful crystallographic analysis of this compound would yield a wealth of information, including:
Crystal system and space group.
Unit cell dimensions.
Precise bond lengths, bond angles, and torsion angles.
The planarity of the pyridine ring and the orientation of the methoxy and nitro substituents.
A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or is not publicly available. As such, no data table of crystallographic parameters can be presented.
Without a determined crystal structure, a detailed analysis of the specific non-covalent interactions that govern the crystal packing of this compound is not possible. Such an analysis would typically involve identifying and quantifying interactions like C–H⋯O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom (from a nitro or methoxy group) of a neighboring molecule. Other potential interactions could include π-π stacking between pyridine rings.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on crystallographic data. It maps various properties onto a surface defined by the molecule's electron distribution. This analysis provides a quantitative breakdown of intermolecular contacts (e.g., H⋯H, C⋯H, O⋯H), offering a detailed picture of the crystal packing forces.
As the crystal structure of this compound is not available, a Hirshfeld surface analysis cannot be performed, and a quantitative assessment of its molecular packing is not possible.
Derivatization and Functionalization Strategies Utilizing 3 Methoxy 5 Nitropyridine As a Synthetic Intermediate
Synthesis of Substituted Aminopyridines via Nitro Group Reduction
The reduction of the nitro group in 3-methoxy-5-nitropyridine to an amino group is a fundamental transformation that opens the door to a vast range of further chemical modifications. This conversion is a critical step in the synthesis of numerous substituted aminopyridines. The resulting 3-amino-5-methoxypyridine is a versatile precursor for the introduction of diverse functionalities.
Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), as well as chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid. nih.gov Electrochemical methods in an acidic solution also provide a viable route for this reduction. google.com For instance, the reduction of vicinally substituted 3-nitropyridines can be achieved using zinc in the presence of ammonium (B1175870) chloride and ethanol (B145695), a process that can be enhanced by ultrasonication. researchgate.net
The resulting aminopyridines are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The amino group can undergo a wide range of reactions, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of a diverse array of substituents.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | Commonly used for clean and efficient reductions. |
| SnCl₂·2H₂O | Concentrated HCl, Ethanol | Effective for substrates sensitive to catalytic hydrogenation. |
| Fe | Acetic Acid or NH₄Cl | A classical and cost-effective method. |
| Zn | NH₄Cl, Ethanol, Ultrasonication | Can provide improved yields and easier isolation for certain substrates. researchgate.net |
| Electrochemical Reduction | Acidic Solution | Offers a controlled and potentially greener alternative. google.com |
Introduction of Diverse Heterocyclic and Carbocyclic Moieties via Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine (B92270) ring in this compound, enhanced by the strong electron-withdrawing effect of the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This reactivity allows for the direct introduction of a wide variety of heterocyclic and carbocyclic moieties onto the pyridine core.
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.com In the case of this compound, while the methoxy (B1213986) group is not an ideal leaving group, substitution can occur at positions activated by the nitro group. The reaction typically proceeds through a stepwise addition-elimination mechanism. nih.gov The incoming nucleophile adds to the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. nih.gov
A diverse range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can be employed to introduce various functional groups and ring systems. semanticscholar.org This strategy is particularly useful for synthesizing complex molecules where direct construction of the substituted pyridine ring might be challenging. The reaction conditions for SNAr can be tailored by adjusting the solvent, temperature, and the nature of the base to optimize the yield and selectivity of the desired product.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound and its derivatives can serve as valuable coupling partners in these transformations. To be utilized in such reactions, this compound typically needs to be first converted into a derivative bearing a suitable leaving group, such as a halogen (e.g., Br, I) or a triflate (OTf).
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. wikipedia.orgorganic-chemistry.orgharvard.edu This reaction is highly versatile for the formation of carbon-carbon bonds. youtube.com A halogenated derivative of this compound can be coupled with a wide range of aryl or vinyl boronic acids to introduce new carbocyclic or heterocyclic moieties. commonorganicchemistry.com The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide or triflate, forming a carbon-carbon triple bond. wikipedia.orglibretexts.org This reaction provides a powerful method for the synthesis of substituted alkynes. organic-chemistry.orgscispace.com A halogenated derivative of this compound can be coupled with various terminal alkynes to introduce alkynyl substituents onto the pyridine ring. ntu.edu.tw
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.orgjk-sci.com This reaction is a powerful tool for the synthesis of arylamines. libretexts.orgorganic-chemistry.org A halogenated derivative of this compound can be coupled with a wide range of primary or secondary amines to introduce diverse amino functionalities.
| Reaction | Bond Formed | Coupling Partners | Catalyst System |
|---|---|---|---|
| Suzuki Coupling | C-C | Organoboron compound + Organohalide/triflate | Palladium catalyst and a base |
| Sonogashira Coupling | C-C (alkyne) | Terminal alkyne + Organohalide/triflate | Palladium catalyst, copper(I) cocatalyst, and a base |
| Buchwald-Hartwig Amination | C-N | Amine + Organohalide/triflate | Palladium catalyst and a base |
Strategic Functionalization for Advanced Materials Development (e.g., Specialized Polymers, Coatings)
The functionalized pyridine derivatives synthesized from this compound can serve as monomers or key building blocks in the development of advanced materials. The tunable electronic and structural properties of these derivatives make them attractive for applications in specialized polymers and coatings.
For instance, the incorporation of pyridine-containing units into polymer backbones can influence properties such as thermal stability, conductivity, and metal-coordinating ability. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, leading to the formation of metallopolymers with interesting catalytic or optical properties. Furthermore, the introduction of specific functional groups via the strategies described above allows for the fine-tuning of the material's properties for specific applications.
In the area of coatings, pyridine derivatives can be used to enhance adhesion, corrosion resistance, and surface energy. The ability to introduce a variety of functional groups onto the pyridine core allows for the design of coatings with tailored properties for diverse applications, ranging from protective coatings for metals to functional coatings for electronic devices.
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and natural product synthesis. sigmaaldrich.comsigmaaldrich.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. srdorganics.com The nitro group can be reduced to an amine, the methoxy group can potentially be cleaved to a hydroxyl group, and the pyridine ring itself can be modified through various substitution and coupling reactions. frontiersin.org
This multi-faceted reactivity allows for the construction of intricate molecular architectures from a relatively simple starting material. nih.gov For example, the synthesis of polysubstituted pyridines, which are common motifs in many biologically active compounds, can be greatly facilitated by using this compound as a starting point. Three-component ring transformations involving dinitropyridones, which can be seen as synthetic equivalents of unstable nitromalonaldehyde, can lead to the formation of nitropyridines that are otherwise difficult to synthesize. nih.gov
The strategic application of the derivatization and functionalization strategies discussed in the preceding sections enables chemists to efficiently assemble complex target molecules, highlighting the importance of this compound as a foundational element in synthetic organic chemistry.
Future Directions in the Research of 3 Methoxy 5 Nitropyridine Chemistry
Exploration of Novel and Unconventional Reaction Methodologies
Another promising avenue is the exploration of ring transformation reactions. For instance, three-component ring transformations using dinitropyridones as starting materials have been shown to produce nitropyridines that are otherwise difficult to synthesize. nih.gov Adapting such methodologies could offer unconventional and powerful routes to functionalized 3-methoxy-5-nitropyridine analogues. Furthermore, developing novel nitration techniques for pyridine (B92270) rings, which can be challenging, remains a key objective. While harsh conditions like using fuming sulfuric acid at very high temperatures are sometimes employed, newer methods are being investigated to achieve better yields and functional group tolerance under milder conditions. acs.org
Development of Highly Sustainable and Atom-Economical Synthetic Routes
In line with the growing emphasis on green chemistry, a major focus of future research will be the development of sustainable and atom-economical synthetic pathways. ekb.eg Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product, is a key metric in this pursuit. rsc.org Addition reactions are inherently atom-economical, and designing syntheses that maximize these types of transformations will be a priority. rsc.org
For nitropyridine synthesis, this includes moving away from hazardous reagents and minimizing waste. For example, traditional nitration often uses a mixture of nitric and sulfuric acids, which generates significant acid waste. researchgate.net Future routes will likely focus on catalytic systems and solvent-free conditions to improve the environmental footprint. ekb.eg The use of catalytic hydrogenation for the reduction of the nitro group, for instance, represents a greener alternative to stoichiometric reducing agents, with catalysts like 10% Palladium on carbon (Pd/C) being recoverable and reusable. google.com The development of processes that are not only ecologically and economically sound but also eliminate material- and energy-intensive purification steps like chromatography will be a hallmark of advanced sustainable synthesis. researchgate.net
| Green Chemistry Metric | Application in Future Syntheses | Potential Advantage |
| Atom Economy | Maximizing addition reactions and minimizing the use of stoichiometric reagents. rsc.orgrsc.org | Higher efficiency and less waste generation. |
| Catalysis | Employing reusable catalysts, such as Pd/C for nitro group reduction. google.com | Reduced catalyst waste and lower process costs. |
| Solvent Choice | Reducing the use of hazardous solvents like sulfuric acid in nitration reactions. acs.orggoogle.com | Improved safety and reduced environmental impact. |
| Process Efficiency | Developing multicomponent reactions to decrease the number of synthetic steps. buketov.edu.kz | Shorter production cycles and increased yields. |
Advanced Computational Modeling for Predictive Chemical Behavior and Design
Advanced computational modeling is set to become an indispensable tool in the study of this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. These predictive models can guide experimental work by identifying the most likely sites for electrophilic or nucleophilic attack, predicting the outcomes of reactions, and helping to design novel derivatives with tailored electronic properties.
Computational studies can also elucidate reaction mechanisms, helping chemists to optimize conditions and develop more efficient synthetic routes. For example, modeling the transition states of various synthetic pathways can reveal the most energetically favorable route, saving significant time and resources in the laboratory. Furthermore, molecular modeling can be used to predict the physical properties of new materials derived from this compound, accelerating the design and discovery of compounds for specific applications in materials science.
Integration in Supramolecular Chemistry and Material Science Research Beyond Current Applications
The unique electronic and structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. rsc.org The pyridine ring can participate in a range of non-covalent interactions, including hydrogen bonding, π-stacking, and coordination with metal ions. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group creates a specific charge distribution that can be exploited for directed self-assembly.
Future research will likely explore the incorporation of the this compound scaffold into more complex architectures such as:
Liquid Crystals and Gels: The polarity and shape of the molecule could be leveraged to design new soft materials with tunable properties. rsc.org
Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordination site for metal ions, making this compound a potential linker for the construction of porous MOFs for applications in gas storage, separation, or catalysis.
Organic Electronics: The electron-deficient nature of the nitropyridine ring suggests potential use as a component in n-type organic semiconductors for applications in transistors and solar cells.
By systematically studying how modifications to the this compound core influence its self-assembly behavior and solid-state properties, researchers can unlock new functional materials with tailored applications.
| Potential Application Area | Role of this compound | Desired Properties |
| Supramolecular Gels | As a gelator molecule capable of forming fibrous networks through non-covalent interactions. | Thermal stability, stimuli-responsiveness. |
| Crystal Engineering | As a building block for co-crystals with tunable optical or electronic properties. | Non-linear optical activity, specific emission wavelengths. |
| Porous Materials (MOFs) | As an organic linker to connect metal nodes, creating a porous framework. | High surface area, selective gas adsorption. |
Q & A
Q. What are the optimal synthetic routes for 3-Methoxy-5-nitropyridine, and how can regioselectivity be ensured during nitration?
The synthesis typically involves nitration of methoxypyridine derivatives. For example, nitration of 3-methoxypyridine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can favor nitro-group placement at the 5-position. However, competing isomers (e.g., 3-Methoxy-4-nitropyridine) may form, requiring purification via column chromatography or recrystallization . Reaction monitoring using HPLC or TLC is critical to track regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C3, nitro at C5). Aromatic protons show distinct splitting due to electron-withdrawing nitro groups .
- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks ([M]+) and fragmentation patterns (e.g., loss of NO₂) confirm molecular weight and structure .
Q. How do the electron-withdrawing nitro and electron-donating methoxy groups influence reactivity in substitution reactions?
The nitro group at C5 activates the pyridine ring toward nucleophilic aromatic substitution at electron-deficient positions (e.g., C2 or C4), while the methoxy group at C3 directs electrophilic reactions. For example, amination with NH₃/NaNH₂ may occur at C4, forming 3-Methoxy-4-amino-5-nitropyridine .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and reaction pathways. For instance, B3LYP/6-31G* can model nitro-group effects on aromaticity and predict sites for electrophilic attack . Comparative studies with post-Hartree-Fock methods (e.g., MP2) may resolve discrepancies in activation energy predictions .
Q. How can contradictory data on reaction yields or by-products be resolved in the synthesis of this compound derivatives?
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, a study might vary HNO₃ concentration (65% vs. 90%) and track isomer ratios using GC-MS . Statistical tools (e.g., ANOVA) can validate reproducibility .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) promotes crystal growth. Hirshfeld surface analysis can reveal intermolecular interactions (e.g., C-H···O bonds between nitro and methoxy groups) that stabilize the lattice . For refractory cases, seeding or cryocrystallography may be required .
Methodological Insights
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key By-Products | Reference |
|---|---|---|---|---|
| Direct Nitration | HNO₃/H₂SO₄, 0–5°C, 6h | 55–60 | 3-Methoxy-4-nitropyridine | |
| Directed Metallation | LDA, then NO₂BF₄, THF, -78°C | 70–75 | None |
Q. Table 2: Computational Benchmarks
| Property | B3LYP/6-31G* | Experimental Value | Error (%) |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) | 2.4 |
| Nitro Charge (N, e) | -0.35 | -0.33 (NMR) | 6.1 |
Key Considerations for Researchers
- Safety : this compound may decompose under heat, releasing toxic NOₓ gases. Use fume hoods and SCBA during spill management .
- Data Validation : Cross-reference computational predictions with experimental spectra to resolve electronic structure ambiguities .
- Biological Relevance : The compound’s nitro group can be reduced to an amine, enabling applications in medicinal chemistry (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
